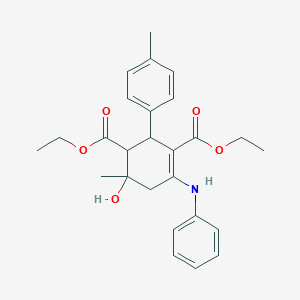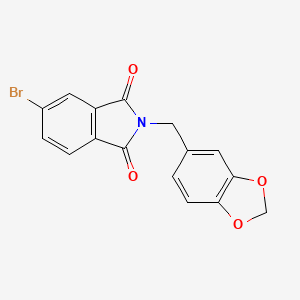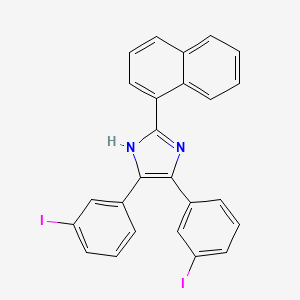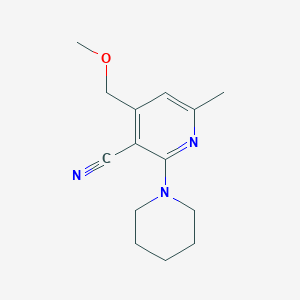![molecular formula C16H13BrN10O3 B15008340 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15008340.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, triazole, and carbohydrazide
Métodos De Preparación
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling with the triazole and carbohydrazide moieties. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, facilitated by catalysts like palladium or copper.
Aplicaciones Científicas De Investigación
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to its biological activity.
Comparación Con Compuestos Similares
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds like:
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the oxadiazole and triazole moieties but lacks the pyrazole and carbohydrazide groups, resulting in different chemical and biological properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-yl]ethanone: This compound has a similar core structure but differs in the substituents, leading to variations in reactivity and applications.
Propiedades
Fórmula molecular |
C16H13BrN10O3 |
|---|---|
Peso molecular |
473.24 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13BrN10O3/c1-26-7-9(17)10(22-26)15(28)20-21-16(29)11-12(8-5-3-2-4-6-8)27(25-19-11)14-13(18)23-30-24-14/h2-7H,1H3,(H2,18,23)(H,20,28)(H,21,29) |
Clave InChI |
QBYCZQDZVSZSEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15008270.png)


![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
![N-{(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methoxyaniline](/img/structure/B15008312.png)
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)

![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
